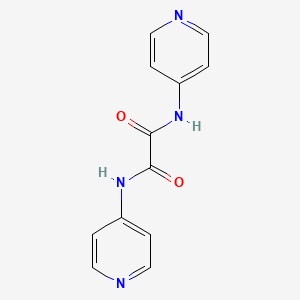

N1,N2-Di(pyridin-4-yl)oxalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dipyridin-4-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-11(15-9-1-5-13-6-2-9)12(18)16-10-3-7-14-8-4-10/h1-8H,(H,13,15,17)(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACTWJCVVXPCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N1,n2 Di Pyridin 4 Yl Oxalamide and Its Derivatives

General Synthetic Routes for Oxalamide Derivatives

The formation of the oxalamide backbone is typically achieved through two primary and reliable synthetic routes. These methods are widely applicable for creating a diverse range of symmetric and asymmetric oxalamide compounds.

Reaction of Oxalyl Chloride with Amine Precursors

A conventional and highly effective method for synthesizing oxalamides involves the reaction of oxalyl chloride with appropriate amine precursors. nih.govnih.gov This reaction is a nucleophilic acyl substitution where the highly reactive acyl chloride readily reacts with the amine.

The general mechanism involves the nitrogen atom of the amine acting as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. This is followed by the elimination of a chloride ion and a proton to form the first amide bond. The process is then repeated at the second carbonyl group with another amine molecule to yield the symmetrical N,N'-disubstituted oxalamide.

To control the typically exothermic reaction, it is often carried out in an anhydrous solvent, such as dichloromethane (B109758) or tetrahydrofuran, at reduced temperatures (e.g., 0–5 °C), at least initially. A base, commonly triethylamine (B128534), is added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. lookchem.com

For a structural isomer, N1,N2-di(pyridin-2-yl)oxalamide, a documented procedure involves the slow addition of an oxalyl chloride solution in dichloromethane to a solution of 2-aminopyridine (B139424) and triethylamine in the same solvent at a temperature maintained near 0°C. lookchem.com After a period of stirring at this temperature, the reaction is allowed to proceed for several more hours. This approach typically results in good yields, with one study reporting a yield of 71% for the 2-pyridyl analogue. lookchem.com

Alternative Ester-Amine Condensation Approaches

An alternative and widely used approach for synthesizing oxalamides is the condensation reaction between an oxalate (B1200264) ester, such as diethyl oxalate or dimethyl oxalate, and an amine. google.com This method, known as aminolysis of esters, is generally less vigorous than using acyl chlorides and represents a more atom-economical pathway, though it may require more forcing conditions like elevated temperatures. chemicalbook.comcmu.edu

The reaction proceeds via a nucleophilic attack of the amine on a carbonyl carbon of the ester, leading to a tetrahedral intermediate. cmu.edu The subsequent collapse of this intermediate results in the expulsion of an alcohol molecule (e.g., ethanol (B145695) or methanol) and the formation of the amide bond. cmu.edu To drive the reaction to completion, typically two equivalents of the amine are condensed with one equivalent of the oxalate ester, often under reflux or by heating in a suitable solvent like N,N-dimethylformamide (DMF).

This route has been specifically cited for the synthesis of N1,N2-di(pyridin-4-yl)oxalamide from 4-aminopyridine (B3432731) and diethyl oxalate. nih.gov For the related pyridin-2-yl isomer, a yield of 44% was achieved by reacting 2-aminopyridine with dimethyl oxalate in DMF at 120°C under a nitrogen atmosphere.

Specific Synthesis Protocols for this compound

While general routes provide the foundation, specific protocols have been developed to produce this compound, particularly for its use as a ligand in coordination chemistry.

Hydrothermal Synthesis

Hydrothermal and solvothermal synthesis are not typically employed for the primary synthesis of the this compound molecule itself. Instead, these methods are extensively used to construct complex, multi-dimensional structures such as metal-organic frameworks (MOFs) and coordination polymers where the pre-synthesized oxalamide compound acts as a bridging ligand. nih.govjournalirjpac.com

In a typical solvothermal process, the this compound ligand and a metal salt (e.g., copper(II) nitrate) are dissolved or suspended in a solvent, often a mixture like aqueous ethanol or DMF. journalirjpac.com This mixture is sealed in a robust vessel, such as a Teflon-lined autoclave, and heated to temperatures above the solvent's boiling point, typically between 100°C and 200°C, for a period ranging from hours to several days. google.comjournalirjpac.com Under these conditions of high temperature and pressure, the components crystallize, forming the desired coordination polymer. journalirjpac.com The specific structure of the resulting framework is influenced by the metal ion, the ligand's geometry, the solvent system, and the reaction temperature.

Solution-Phase Synthetic Approaches

Solution-phase synthesis remains the standard and most direct method for preparing this compound. These reactions are carried out in a liquid solvent at atmospheric pressure and are amenable to standard laboratory glassware and techniques.

The two principal solution-phase approaches are those detailed previously:

From Oxalyl Chloride: Reacting oxalyl chloride with two equivalents of 4-aminopyridine in an inert solvent like dichloromethane, with a base such as triethylamine to scavenge the HCl byproduct.

From Diethyl Oxalate: Condensing diethyl oxalate with two equivalents of 4-aminopyridine, often at elevated temperatures in a high-boiling solvent like DMF or by heating the neat reactants.

After the reaction is complete, the crude product typically precipitates from the reaction mixture upon cooling or is obtained after removal of the solvent. Purification is then performed, usually by recrystallization from a suitable solvent like ethanol or DMF, or by washing the solid product with appropriate solvents to remove unreacted starting materials and byproducts.

Optimization of Reaction Conditions and Yield for Target Architectures

The efficiency and yield of the synthesis of this compound and its derivatives can be significantly influenced by several reaction parameters. Optimization of these conditions is key to achieving high yields and purity.

Key factors for optimization include:

Stoichiometry: The molar ratio of reactants is critical. While a 1:2 ratio of oxalyl precursor to amine is theoretically required, adjusting this ratio can improve yields. For instance, using a slight excess of the more volatile or less stable reactant can help drive the reaction to completion.

Temperature: The reaction temperature affects the rate of reaction. While the oxalyl chloride route is often started at low temperatures to control its reactivity, the ester condensation route typically requires heating to overcome the lower reactivity of the ester. An optimal temperature balances reaction speed with the potential for side reactions or decomposition.

Solvent Choice: The solvent must be able to dissolve the reactants and be inert under the reaction conditions. The polarity of the solvent can influence the reaction pathway and the ease of product isolation.

Catalysts and Reagents: In the ester-amine condensation, catalysts are sometimes used. For other oxalamide syntheses, such as acceptorless dehydrogenative coupling, the choice of catalyst and base is paramount.

Reactant Properties: The inherent properties of the amine precursor, such as its nucleophilicity and steric hindrance, play a major role. Less nucleophilic amines, like aniline, or sterically hindered amines have been shown to result in significantly lower yields. For pyridinyl derivatives, the position of the nitrogen atom (e.g., 2-pyridyl vs. 4-pyridyl) can influence the electronic properties and nucleophilicity of the amino group, thereby affecting the reaction efficiency.

Data Tables

Table 1: Comparison of General Synthetic Routes for Pyridinyl Oxalamide Analogues

| Method | Amine Precursor | Oxalyl Precursor | Solvent | Conditions | Yield | Reference |

| Acyl Chloride Reaction | 2-Aminopyridine | Oxalyl Chloride | Dichloromethane | Triethylamine, ~0°C | 71% | lookchem.com |

| Ester Condensation | 2-Aminopyridine | Dimethyl Oxalate | DMF | 120°C, N₂ atm | 44% |

Advanced Spectroscopic and Structural Characterization of N1,n2 Di Pyridin 4 Yl Oxalamide and Its Complexes

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in N1,N2-di(pyridin-4-yl)oxalamide. The FTIR spectrum of the free ligand exhibits characteristic absorption bands that are crucial for its identification. The amide moieties (-NH-CO-) are particularly significant, as they are expected to show strong affinity for certain molecules and are key to the ligand's coordination and hydrogen bonding capabilities. znaturforsch.com

Upon complexation with metal ions, such as in the case of [Cu(L2)(SCN)2(DMF)2]n (where L = this compound), notable shifts in the vibrational frequencies of these functional groups are observed. znaturforsch.com These shifts provide direct evidence of the coordination of the ligand to the metal center. Analysis of the IR spectrum of such complexes helps in understanding the coordination mode of the ligand.

Table 1: Selected FTIR Spectral Data for this compound and its Cu(II) Complex

| Functional Group | Wavenumber (cm⁻¹) in Free Ligand | Wavenumber (cm⁻¹) in [Cu(L2)(SCN)2(DMF)2]n | Assignment |

| N-H stretch | ~3400-3200 | Shifted upon coordination | Amide N-H bond vibration |

| C=O stretch (Amide I) | ~1680-1650 | Shifted upon coordination | Carbonyl group vibration in amide |

| C-N stretch (Amide II) | ~1550 | Shifted upon coordination | Coupled C-N stretching and N-H bending |

| Pyridyl ring vibrations | ~1600-1400 | Shifted upon coordination | C=C and C=N stretching in the pyridine (B92270) ring |

Note: The exact wavenumbers can vary slightly depending on the experimental conditions and the specific complex formed. The data presented is a general representation based on typical values for such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are instrumental in confirming the identity and purity of the synthesized ligand.

In the ¹H NMR spectrum, the protons of the pyridine rings and the amide N-H protons give rise to distinct signals. The chemical shifts and coupling patterns of the aromatic protons are characteristic of a 4-substituted pyridine ring. The amide proton typically appears as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct signals for the carbonyl carbons of the oxalamide bridge and the carbons of the pyridine rings. The chemical shifts of these carbons are sensitive to their electronic environment.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in a suitable deuterated solvent (e.g., DMSO-d₆)

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

| ~10.5-11.0 (s, 2H) | Amide N-H | ~160 (C=O) | Oxalamide Carbonyl |

| ~8.5 (d, 4H) | Protons ortho to pyridyl N | ~150 (C) | Pyridyl C ortho to N |

| ~7.8 (d, 4H) | Protons meta to pyridyl N | ~140 (C) | Pyridyl C para to substituent |

| ~115 (C) | Pyridyl C meta to N |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. 's' denotes singlet, and 'd' denotes doublet.

Mass Spectrometry (MS/EI-MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 242.23 g/mol . nih.govglpbio.comcymitquimica.com

Electron Ionization Mass Spectrometry (EI-MS) can also provide valuable information about the fragmentation pattern of the molecule. The fragmentation of this compound under electron impact would likely involve the cleavage of the amide bonds and the C-C bond of the oxalyl group, leading to characteristic fragment ions. These fragmentation patterns can help in the structural confirmation of the compound.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 242 | [C₁₂H₁₀N₄O₂]⁺ (Molecular Ion) |

| 121 | [C₅H₄N-NHCO]⁺ or [C₅H₄N-CO]⁺ |

| 94 | [C₅H₄N-NH₂]⁺ (4-aminopyridine) |

| 78 | [C₅H₅N]⁺ (Pyridine) |

Single-Crystal X-ray Diffraction Analysis of the Ligand and Its Metal Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound and its metal complexes.

The analysis of a suitable single crystal of a metal complex of this compound, such as [Cu(L2)(SCN)2(DMF)2]n, has revealed its crystal system and space group. For instance, this particular copper(II) complex crystallizes in the triclinic crystal system with the space group P-1. znaturforsch.com In another example, a cobalt(II) complex with a related ligand, N,N'-bis[(pyridin-4-yl)methyl]oxalamide, also showed a defined crystal structure. nih.gov

Table 4: Crystallographic Data for a Representative Metal Complex of a Pyridyl-Oxalamide Ligand

| Parameter | [Cu(L2)(SCN)2(DMF)2]n |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Z (formula units per unit cell) | 2 |

Data from a study on a Cu(II) coordination polymer with this compound. znaturforsch.com

X-ray diffraction provides precise measurements of bond lengths, bond angles, and torsion angles within the molecule. In the crystal structure of metal complexes, the coordination geometry around the metal ion is a key feature. For example, in a cobalt(II) complex with a similar ligand, the Co(II) atom is six-coordinated in a distorted octahedral geometry. nih.gov The coordination environment of the metal ion is determined by the coordinating atoms of the this compound ligand and any co-ligands present. The bond lengths between the metal and the coordinating nitrogen atoms of the pyridine rings, as well as the geometry of the oxalamide bridge, are crucial parameters obtained from this analysis.

Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Structure Confirmation

Powder X-ray diffraction is a fundamental analytical technique used to verify the bulk phase purity of a crystalline material and to confirm that the crystal structure determined from a single crystal is representative of the entire sample. The PXRD pattern of a synthesized material is often compared to a simulated pattern generated from single-crystal X-ray diffraction data.

In the study of a copper(II) coordination polymer derived from this compound, specifically [Cu(L)₂(SCN)₂(DMF)₂]n (where L = this compound), PXRD was employed to confirm the phase purity of the as-synthesized sample. The experimental PXRD pattern of the bulk material was found to be in good agreement with the simulated pattern derived from its single-crystal structure, indicating that the single crystal structure is a true representation of the bulk product. znaturforsch.com

Table 1: PXRD Data Comparison for [Cu(L)₂(SCN)₂(DMF)₂]n

| Data Source | Description |

| Simulated Pattern | Calculated from the single-crystal X-ray diffraction data of the complex. |

| Experimental Pattern | Obtained from the bulk, as-synthesized powder sample of the complex. |

| Result | The patterns are in good agreement, confirming the phase purity of the bulk sample. znaturforsch.com |

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

The thermal stability of the [Cu(L)₂(SCN)₂(DMF)₂]n complex was investigated under a nitrogen atmosphere. The TGA curve revealed a two-step decomposition process. The first weight loss occurs in the temperature range of 150–250 °C, corresponding to the loss of the two coordinated dimethylformamide (DMF) solvent molecules. The subsequent decomposition of the ligand and the thiocyanate (B1210189) groups occurs at higher temperatures, leading to the final residue. znaturforsch.com

Table 2: Thermal Decomposition Data for [Cu(L)₂(SCN)₂(DMF)₂]n

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 150 - 250 | 25.7 (calculated: 25.7) | Loss of two coordinated DMF molecules |

| > 250 | Not specified | Decomposition of the ligand and thiocyanate |

The observed weight loss in the initial step aligns well with the calculated percentage for the removal of the DMF molecules, confirming the composition of the coordination complex as determined by other analytical methods. znaturforsch.com

Coordination Chemistry and Metal Complex Formation with N1,n2 Di Pyridin 4 Yl Oxalamide

Ligand Design Principles and Electron-Donating Properties

N1,N2-Di(pyridin-4-yl)oxalamide is a neutral, bidentate ligand characterized by two pyridin-4-yl groups linked to an oxalamide backbone. Its rigid structure and the presence of amide moieties (-NH-CO-) are key to its function, facilitating strong hydrogen bonding and coordination with metal ions. These features make it a valuable component in the field of supramolecular chemistry and materials science. The amide groups are noted to have a particular affinity for certain molecules, which can be a factor in the exploration of materials for gas storage.

The design of this ligand, with its N- and O-donor multidentate nature, makes it an excellent building block for creating metal-organic frameworks (MOFs). The strategic placement of the pyridyl nitrogen atoms allows for effective coordination with various metal centers, influencing the resulting architecture of the coordination compounds.

Formation of Coordination Polymers and Frameworks

The assembly of coordination polymers is influenced by several factors, including the coordination geometry of the metal center, the inherent nature of the organic ligand, and experimental conditions such as solvent and temperature. This compound has proven to be a crucial organic ligand in the formation of these supramolecular structures.

Cu(II) Based Coordination Polymers: Structural Diversity and Network Topologies (e.g., 1D Chain, 2D Network)

The reaction of this compound (L) with copper(II) salts can lead to the formation of coordination polymers with varied structural dimensions. For instance, the complex [Cu(L)₂(SCN)₂(DMF)₂]n demonstrates a one-dimensional (1D) chain structure. znaturforsch.com In this polymer, the copper(II) ions are coordinated with the ligand, and these chains are further linked by intermolecular interactions, resulting in an extended two-dimensional (2D) network. znaturforsch.com The Cu-Cu separation between adjacent chains is approximately 8.269 Å. znaturforsch.com The formation of such networks is stabilized by N-H···O hydrogen bonds within the individual units. znaturforsch.com

| Complex | Metal Ion | Structural Feature | Network Topology |

| [Cu(L)₂(SCN)₂(DMF)₂]n | Cu(II) | 1D Chain | Extended 2D network via H-bonding |

Ag(I) Based Coordination Polymers: Structural Elucidation and Framework Potential

Silver(I) ions have also been used to construct coordination polymers with pyridyl-containing ligands, leading to diverse architectures. While specific examples detailing the use of this compound with Ag(I) are not extensively covered in the provided context, related research with similar ligands highlights the potential. For example, Ag(I) complexes with N,N'-bis(2-pyridyl)oxalamide have been shown to form both 1D chains and 2D coordination polymeric nets. researchgate.net In another instance, the reaction of pyridine-4-carboxylic acid and hexamethylenetetraamine with Ag(I) ions yielded a 1D chain structure. nih.gov These examples underscore the capability of pyridyl-based ligands to form extended structures with Ag(I), suggesting a strong potential for this compound to create novel Ag(I)-based coordination frameworks.

Co(II) and Ni(II) Based Coordination Polymers: Network Formation and Geometry

Coordination polymers based on Co(II) and Ni(II) have been synthesized using bis-pyridyl-bis-amide ligands, demonstrating a range of structural possibilities. For instance, the reaction of Ni(II) salts with N,N'-bis(3-pyridylmethyl)oxalamide and angular dicarboxylic acids resulted in various structural types, including 2D layers and 3D frameworks. nih.gov The flexibility of the ligand and the position of the donor atoms were found to be critical in determining the final architecture. nih.gov

Similarly, Co(II) has been incorporated into coordination polymers with related ligands. For example, Co(II) complexes with N,N'-bis(3-pyridylmethyl)oxalamide have been structurally characterized, showcasing the versatility of this class of ligands in coordinating with different transition metals. researchgate.net The coordination environment around the Co(II) center in one such complex was found to be six-coordinated, involving nitrogen and oxygen atoms from the ligands and water molecules. researchgate.net

| Metal Ion | Ligand Type | Resulting Structure |

| Ni(II) | N,N'-bis(3-pyridylmethyl)oxalamide | 2D layers, 3D frameworks |

| Co(II) | N,N'-bis(3-pyridylmethyl)oxalamide | Varied coordination polymers |

Bridging Ligand Functionality in Diverse Coordination Polymer Architectures

This compound and its isomers act as bridging ligands, connecting metal centers to form extended networks. The pyridyl nitrogen atoms are the primary coordination sites, linking the metal ions into chains, layers, or three-dimensional frameworks. researchgate.net The rigid nature of the oxalamide backbone helps in maintaining a degree of predictability in the resulting structures, while the rotational freedom of the pyridyl groups allows for some structural flexibility. This bridging functionality is fundamental to the construction of coordination polymers with desired topologies and properties.

Metal Cluster and Polyoxometalate Hybrid Compound Formation

The ability of pyridinium-containing oxalamide ligands to form hydrogen bonds has been exploited in the creation of supramolecular architectures with polyoxometalates. For example, N1,N2-di(pyridinium-4-yl)oxalamide has been shown to form hydrogen bonds with [Mo₈O₂₆]⁴⁻ anions. This interaction demonstrates the potential of this compound to act as a building block in the assembly of organic-inorganic hybrid compounds, where the oxalamide ligand can direct the organization of large anionic clusters through non-covalent interactions.

Integration with Isopolyoxometalates (e.g., [Mo8O26]4-)

This compound has demonstrated the ability to interact with isopolyoxometalates, forming intricate three-dimensional supramolecular structures. A notable example is the compound (C12H12N4O2)2[Mo8O26], where this compound cations and centrosymmetric isopolyoxometalate β-[Mo8O26]4- anions are linked. researchgate.net The key to this assembly is the formation of hydrogen bonds between the amino and pyridinium (B92312) groups of the this compound cations and the oxygen atoms of the β-[Mo8O26]4- anions. This extensive hydrogen-bonding network gives rise to a stable, three-dimensional framework. researchgate.net

Vanadium Trimers and Hexamers Utilizing the Ligand as a Bridging Moiety

In the realm of vanadium chemistry, this compound serves as a bridging ligand, facilitating the assembly of multinuclear vanadium clusters. Specifically, it has been instrumental in the formation of a vanadium hexamer with the formula [(V3(μ3-O)O2)(μ2-O2P(CH2C6H5)2)6]2(μ2-N1,N2-di(pyridin-4-yl)oxalamide). researchgate.nettandfonline.com In this complex, the this compound ligand bridges two distinct triangular V3(μ3-O)O2 units. tandfonline.com The structure of these trimers consists of a planar central core where three vanadium ions are arranged in a quasi-isosceles triangle. tandfonline.com This bridging capability highlights the ligand's role in constructing higher-order molecular architectures from simpler building blocks.

Molecular Square Formation with Transition Metals (e.g., Rhenium)

The geometric disposition of the pyridyl groups in this compound makes it an excellent candidate for the self-assembly of molecular squares. While direct examples with this compound are not explicitly detailed in the provided search results, the principle is well-established with similar bridging ligands like 4,4'-bipyridine, which has been used to construct molecular squares with rhenium centers. researchgate.net These structures self-assemble from metal corners and linear bridging ligands to form discrete, square-shaped molecules. researchgate.net This area of inorganic cyclophane chemistry is expanding to include octahedral metal systems, and ligands like this compound are poised to play a significant role in creating novel functional materials. researchgate.net

Geometry of Metal Centers within this compound Complexes

The coordination of this compound and similar ligands to transition metals can result in various geometries for the metal centers, largely influenced by the nature of the metal ion and the other coordinating species.

Square Planar Pd(II): Palladium(II) complexes often adopt a square-planar geometry. For instance, square-planar palladium(II) azido (B1232118) complexes have been shown to react with alkynes to form triazolate complexes. nih.gov While this example does not directly involve this compound, it illustrates the common coordination preference of Pd(II). The formation of heteroleptic Ni(II) complexes with catecholate and 2,2'-bipyridine (B1663995) ligands also results in an insignificantly distorted square-planar geometry. mdpi.com

Distorted Octahedral Ni(II): Nickel(II) complexes frequently exhibit octahedral or distorted octahedral geometries. For example, a chiral Nickel(II) complex with N-(2-pyridylmethyl)-L-alanine adopts a distorted octahedral geometry. scirp.org In other instances, dinuclear Ni(II) complexes show two identical octahedral Ni(II) centers. nih.gov The coordination of lanthanides can also induce a distorted pseudo-octahedral geometry in heterodinuclear Ni(II)-Ln(III) complexes. rsc.org

Influence of Synthetic Conditions on Coordination Modes and Resulting Complex Structures

The final structure of a coordination polymer can be highly dependent on the synthetic conditions employed. Factors such as the solvent system, the method of reactant mixing, and the presence of guest molecules can all influence the coordination mode of the ligand and the resulting supramolecular architecture.

For instance, in the synthesis of coordination polymers with the general formula [Fe2MO(Piv)6(L)x]n, where L is a bridging ligand like 1,2-bis(4-pyridyl)ethane, the composition and structure of the final product are dictated by the synthesis conditions. enamine.net Cross-diffusion of reactants can lead to the formation of a 2D porous coordination polymer, while rapid mixing of reactant solutions can result in a 1D coordination polymer. enamine.net The solvent used for synthesis or resolvation can also alter the mutual arrangement of 2D layers within the crystal lattice. enamine.net Similarly, the complexation of pinene-bipyridine ligands with lanthanides is influenced by the length of a pendant carboxylic arm, demonstrating that subtle changes in ligand design can significantly impact the stability and structure of the resulting complexes. mdpi.com

Supramolecular Architectures and Self Assembly Driven by N1,n2 Di Pyridin 4 Yl Oxalamide

Elucidation of Hydrogen Bonding Interactions in Solid-State Structures

Hydrogen bonds are the primary directional forces governing the self-assembly of N1,N2-di(pyridin-4-yl)oxalamide in the solid state. The molecule's design, featuring both amide and pyridyl functionalities, facilitates a variety of these interactions, creating robust and well-defined structural motifs.

N-H···O Hydrogen Bonds

The most prominent hydrogen bonding interaction within the crystal structure of this compound involves the amide N-H group acting as a donor and the carbonyl oxygen atom (C=O) acting as an acceptor. This classic N-H···O interaction is a highly reliable and directional force in crystal engineering. In the structure of this compound, these bonds link adjacent molecules, often forming one-dimensional tapes or chains as the fundamental building blocks of the extended structure. The planarity of the oxalamide bridge ensures that these interactions can propagate linearly, leading to extended, tape-like motifs.

N-H···N Hydrogen Bonds

In addition to engaging with oxygen, the amide N-H donor can also form hydrogen bonds with the nitrogen atom of the pyridyl ring (N-H···N). This interaction connects molecules in a different orientation than the N-H···O bonds, contributing to the formation of more complex, higher-dimensionality networks. This type of bond is crucial for linking the primary one-dimensional chains into two-dimensional sheets or three-dimensional frameworks by providing connectivity in a transverse direction.

Formation of Three-Dimensional Supramolecular Networks

The combination of strong, directional hydrogen bonds (N-H···O and N-H···N) and weaker, less directional forces like C-H···O and π-π stacking interactions drives the assembly of this compound into complex three-dimensional supramolecular networks. The initial formation of one-dimensional tapes via N-H···O bonds is followed by the interconnection of these tapes through N-H···N or other interactions to form 2D layers. These layers then stack upon one another, guided by π-π interactions, to complete the 3D architecture. The result is a highly ordered, stable crystalline solid whose structure is a direct consequence of the information encoded in the single molecule's functional groups.

Two-Dimensional Layered Structures and Interlayer Interactions

The crystal structure of this compound can be described as a collection of well-defined two-dimensional layers. Within each layer, molecules are held together by a network of strong N-H···O and N-H···N hydrogen bonds. These interactions create a robust, sheet-like arrangement. The chemistry and geometry of the interlayer space are governed by weaker forces. The interactions between these layers, primarily π-π stacking and weak C-H···O hydrogen bonds, determine how the sheets are organized relative to one another. The registry and distance between the layers are a balance of these attractive non-covalent forces, completing the construction of the supramolecular solid.

The Influence of Solvate Molecules on the Supramolecular Assembly of this compound

The incorporation of solvent molecules, or solvates, into the crystal lattice of a compound can profoundly influence its supramolecular architecture. These molecules can act as guests within a host framework or become active participants in the hydrogen-bonding network, leading to diverse and often unpredictable self-assembly outcomes. For this compound, while specific crystallographic studies detailing the role of benzene, DMF, and water as solvates are not extensively available in the current body of scientific literature, we can infer their potential roles based on the fundamental principles of supramolecular chemistry and studies of analogous systems.

The this compound molecule possesses key functional groups that are primed for intermolecular interactions: the amide N-H and C=O groups are strong hydrogen bond donors and acceptors, respectively, and the pyridyl nitrogen atoms are effective hydrogen bond acceptors. The interplay of these groups dictates the formation of primary structural motifs, such as chains or tapes. The nature of the solvent used in crystallization can then mediate how these primary motifs pack together to form a three-dimensional architecture.

General Principles of Solvent Inclusion:

The ability of a solvent to be incorporated into a crystal lattice depends on a variety of factors including its size, shape, and, most importantly, its hydrogen bonding capabilities. Solvents can be broadly categorized by their polarity and hydrogen bonding characteristics:

Non-polar, aprotic solvents (e.g., benzene): These solvents are incapable of donating hydrogen bonds but can act as weak acceptors through their π-electron systems.

Polar, aprotic solvents (e.g., DMF): These solvents possess a significant dipole moment and have hydrogen bond accepting capabilities (e.g., the carbonyl oxygen in DMF) but lack hydrogen bond donating groups.

Polar, protic solvents (e.g., water): These solvents can act as both hydrogen bond donors and acceptors.

Hypothesized Roles of Specific Solvates:

While experimental data for this compound with these specific solvents is not available, we can hypothesize their influence based on studies of similar pyridyl-oxalamide structures. For instance, in related compounds, solvents have been observed to play the following roles:

DMF (Dimethylformamide): The strong hydrogen bond accepting carbonyl group of DMF can compete with or complement the hydrogen bonding sites on the primary molecule. It could potentially disrupt the self-association of the oxalamide molecules or link different chains together by forming N-H···O(DMF) hydrogen bonds.

Water: As a versatile hydrogen bond donor and acceptor, water can integrate into and significantly alter the hydrogen-bonding network. It can bridge between amide and pyridyl groups, leading to the formation of hydrated crystalline phases with unique, often more complex, three-dimensional structures. In the hydrated co-crystal of a related oxalamide, water molecules were found to be integral to the supramolecular assembly.

Research Findings on Related Systems:

To illustrate the potential impact of solvates, we can look at the detailed research findings for the closely related compound, N,N'-bis(pyridin-4-ylmethyl)oxalamide. It is important to note that the additional methylene (B1212753) group in this analogue can affect conformational flexibility and crystal packing, so these results are not directly transferable but serve as a valuable model.

| Solvate/Co-former | Compound System | Key Interactions and Supramolecular Architecture |

| Benzene | N,N'-bis(pyridin-4-ylmethyl)oxalamide · benzene | Amide-N-H···N(pyridyl) hydrogen bonds form 2D layers. Benzene molecules reside between these layers, linking them via C-H···π interactions. |

| Water (as dihydrate in a co-crystal) | N,N'-bis(pyridin-4-ylmethyl)oxalamide · 2(acetic acid) · 2H₂O | The primary hydrogen bonding is between the oxalamide and acetic acid. The water molecules act as space fillers and form additional hydrogen bonds, further stabilizing the crystal lattice. |

The study of solvates in the crystallization of this compound remains a fertile ground for future research. The systematic investigation of how different solvent environments guide the self-assembly of this molecule would provide deeper insights into the principles of crystal engineering and the design of functional molecular materials. The Cambridge Crystallographic Data Centre (CCDC) contains an entry for the unsolvated crystal structure of this compound (CCDC Number: 618524), which serves as a baseline for comparison with any future solvated structures. nih.gov

Computational and Theoretical Investigations of N1,n2 Di Pyridin 4 Yl Oxalamide and Its Assemblies

Density Functional Theory (DFT) Studies for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine molecular geometries, conformational preferences, and electronic properties.

For oxalamide derivatives, DFT calculations, often using functionals like B3LYP, are instrumental in establishing the most stable conformation. In related N-alkyl and N,N'-dialkyloxalamides, the most stable conformations are typically those where the central oxalamide moiety adopts a planar s-trans arrangement with trans amide bonds. This planarity is often reinforced by intramolecular hydrogen bonds.

In the case of N1,N2-Di(pyridin-4-yl)oxalamide, the molecule features a central oxalamide bridge connecting two pyridin-4-yl rings. DFT optimization would likely confirm a largely planar conformation for the oxalamide core, a feature stabilized by the potential for intramolecular N-H···O hydrogen bonding within the amide groups. A key conformational variable is the dihedral angle between the plane of the central oxalamide unit and the planes of the two terminal pyridine (B92270) rings. In analogous structures, such as N,N′-bis(pyridin-4-ylmethyl)oxalamide, this relationship is nearly orthogonal. nih.gov DFT calculations allow for the precise determination of these angles and the rotational energy barriers, which dictate the molecule's flexibility and shape.

Furthermore, DFT is used to calculate key electronic descriptors. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be mapped. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a versatile computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing environment. The surface is defined by partitioning the crystal's electron density into regions associated with each molecule.

The analysis generates several key maps and plots:

d_norm map: This map highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds.

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic appearance on the plot, and the relative area contributes to a percentage breakdown of all contacts.

For molecules like this compound, Hirshfeld analysis is crucial for identifying the specific interactions that govern its solid-state architecture. While specific data for this compound is not available in the cited literature, analysis of the closely related compound N,N′-bis(pyridin-4-ylmethyl)oxalamide provides an illustrative example of the expected contacts. iucr.org

Illustrative Intermolecular Contacts for a Related Oxalamide Structure

| Contact Type | Percentage Contribution (%) | Characteristic Features |

|---|---|---|

| H···H | ~45% | Represents the largest portion of the surface, typical for organic molecules. |

| C···H/H···C | ~27% | Indicative of C-H···π interactions and other van der Waals contacts. |

| O···H/H···O | ~14% | Corresponds to hydrogen bonds involving amide oxygen atoms. |

| N···H/H···N | ~13% | Represents strong N-H···N hydrogen bonds between the amide and pyridine groups. |

Note: Data is for the analogous compound N,N′-bis(pyridin-4-ylmethyl)oxalamide and is provided for illustrative purposes only. iucr.org

This quantitative breakdown allows for a detailed comparison of the packing forces in different polymorphs or co-crystals, revealing how subtle changes in molecular structure or environment can alter the supramolecular assembly.

Energy Calculations for Non-Covalent Interactions (e.g., Hydrogen Bonding, C-H···π, π-π)

Energy framework calculations, often performed using quantum chemical methods, can dissect the total interaction energy into electrostatic, polarization, dispersion, and repulsion components for specific molecular pairs within the crystal lattice. This provides a quantitative measure of the strength of interactions such as:

Hydrogen Bonding: These are among the strongest non-covalent interactions. In pyridyl-oxalamide structures, key hydrogen bonds include amide-N−H···N(pyridyl) and amide-N−H···O(amide) interactions. For the related compound N,N′-bis(pyridin-4-ylmethyl)oxalamide, the stabilization energy from the conventional N−H···N hydrogen bond was calculated to be approximately -40 kJ mol⁻¹. nih.goviucr.org This strong, directional interaction is primarily electrostatic in nature and often directs the formation of tapes or layers in the crystal. iucr.org

C-H···π Interactions: These weaker interactions involve a hydrogen atom from a C-H bond interacting with the electron cloud of an aromatic ring. They are predominantly driven by dispersion forces. In assemblies containing this compound, such interactions could occur between a C-H bond on one pyridine ring and the face of an adjacent pyridine ring.

π-π Stacking: This interaction occurs between the aromatic rings of adjacent molecules. The geometry can be face-to-face or offset (displaced). The strength of this interaction depends on the electrostatic potential of the aromatic surfaces and is a combination of electrostatic and dispersion forces. For pyridyl-containing compounds, offset stacking is common and contributes significantly to holding molecular layers or chains together.

Illustrative Interaction Energies for a Related Oxalamide Structure

| Interaction Type | Components | Calculated Energy (kJ mol⁻¹) | Primary Force |

|---|---|---|---|

| Hydrogen Bond | Amide-N−H···N(pyridyl) | -38.1 | Electrostatic |

| C-H···π | Methylene-C−H···π(benzene) | -18.9 | Dispersion |

| C-H···π | Benzene-C−H···π(pyridyl) | -16.9 | Dispersion |

Note: Data is for the analogous compound N,N′-bis(pyridin-4-ylmethyl)oxalamide and is provided for illustrative purposes only. nih.gov

By calculating and comparing these energies, a hierarchy of interactions can be established, providing a clear picture of the forces that are most influential in directing the crystal packing.

Prediction of Structural Features and Properties through Advanced Computational Methods

Advanced computational methods build upon foundational DFT and energy calculations to predict a range of structural features and material properties before a compound is synthesized or crystallized. These predictive approaches are a cornerstone of modern materials design.

Crystal Structure Prediction (CSP): CSP algorithms aim to predict the most stable crystal packing arrangements (polymorphs) of a molecule based solely on its 2D chemical structure. These methods generate a vast number of hypothetical crystal structures and then rank them based on their calculated lattice energies. For flexible molecules like this compound, CSP can explore different molecular conformations and hydrogen-bonding networks to identify energetically feasible crystal forms.

Property Prediction: Once a crystal structure is known (either from experiment or CSP), computational models can be used to predict various properties. This includes mechanical properties (e.g., elasticity, hardness), electronic properties (e.g., band gap, conductivity), and optical properties. For this compound, theoretical calculations could predict its potential as a ligand in metal-organic frameworks (MOFs) or as a component in materials with specific electronic or photophysical characteristics.

By combining these predictive tools, researchers can perform in silico screening of candidate molecules for specific applications, guiding synthetic efforts toward materials with desired functions and properties.

Applications in Materials Science and Catalysis

Exploration as Nucleating Agents in Polymer Crystallization (General Oxalamide Derivatives)

Oxalamide derivatives have garnered significant interest as effective nucleating agents for various polymers, influencing their crystallization behavior and enhancing their physical properties. acs.orgresearchgate.net These organic compounds can significantly accelerate the crystallization rate and increase the crystallinity of polymers like poly(lactic acid) (PLA) and isotactic polypropylene (B1209903) (iPP). acs.orgnih.gov

The mechanism of action for these nucleating agents often involves their ability to self-organize within the polymer melt. researchgate.net For instance, certain tailor-made oxalamide derivatives are soluble in a PLA melt at high temperatures and, upon cooling, self-assemble into fine fibrils. acs.orgresearchgate.net These fibrils then act as efficient nucleation sites, promoting the rapid growth of polymer crystals. acs.org This process can lead to the formation of shish-kebab-like structures, where the polymer crystals (kebabs) grow along the self-assembled fibrils (shish). researchgate.net

In the case of isotactic polypropylene (iPP), aliphatic oxalamide-based nucleating agents have been shown to self-assemble from the iPP melt into rhombic crystals. nih.gov The size and distribution of these crystals are highly dependent on the cooling rate. nih.gov The presence of these nucleating agents can lead to a significant enhancement in the crystallization of iPP, particularly under shear conditions which are relevant to industrial processing. nih.govrug.nl The shear can align the nucleating agent's crystals, providing a surface for the growth of iPP kebabs. nih.gov

Research has shown that the nucleation efficiency of oxalamide-based organic compounds (OBOCs) in polylactide increases at high cooling rates, which is advantageous for industrial applications. kaust.edu.sa The OBOCs dissolve in the polylactide melt and crystallize upon cooling, providing a surface for the heterogeneous nucleation of the polylactide matrix. kaust.edu.sa The efficiency of this nucleation is tied to the temperature at which the OBOC crystals form. kaust.edu.sa

The key findings from various studies on the use of oxalamide derivatives as nucleating agents for polymers are summarized in the table below.

| Polymer | Oxalamide Derivative Type | Key Findings | References |

| Poly(lactic acid) (PLA) | Tailor-made oxalamide derivatives | Soluble in PLA melt, self-assembles into fibrils upon cooling, induces rapid growth of α-form PLA crystals, forms shish-kebab-like structures, and results in fine spherulites with high density. | acs.orgresearchgate.net |

| Isotactic Polypropylene (iPP) | Aliphatic oxalamide-based (OXA3,6) | Self-assembles into rhombic crystals, suppresses iPP melt viscosity, and enhances nucleation efficiency, especially under shear conditions. | nih.gov |

| Isotactic Polypropylene (iPP) | Aliphatic oxalamide-based with linking spacers | Moderately effective under quiescent conditions but show promise for high cooling and shear rates, with shear-induced self-assembly leading to an onset of crystallization at higher temperatures. | rug.nl |

| Polylactide (PLA) | Oxalamide-based organic compounds (OBOCs) | Nucleation efficiency increases at high cooling rates, OBOCs crystallize from the melt to provide a surface for heterogeneous nucleation, and the nucleation mechanism is influenced by local stresses imposed by the growing OBOC crystals. | kaust.edu.sa |

Future Research Directions and Perspectives

Rational Design of Novel N1,N2-Di(pyridin-4-yl)oxalamide Derivatives with Tunable Properties

The parent structure of this compound offers a versatile scaffold for chemical modification. Future research will likely focus on the rational design of derivatives to precisely tune its physicochemical properties. By introducing various functional groups at different positions on the pyridine (B92270) rings, researchers can modulate characteristics such as solubility, electronic properties, and steric hindrance.

For instance, the incorporation of electron-donating groups (e.g., alkoxy or amino groups) or electron-withdrawing groups (e.g., nitro or cyano groups) onto the pyridine rings can significantly alter the electron density distribution across the molecule. This, in turn, would influence its coordination affinity for different metal ions and the photophysical properties of the resulting metal complexes, potentially leading to new luminescent materials. The synthesis of multi-substituted pyridine derivatives is a well-established field, and applying these methodologies to create a library of this compound derivatives is a logical next step. rsc.org One area of interest is the development of derivatives that exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly luminescent upon aggregation, which has significant applications in sensors and bio-imaging. rsc.org

Furthermore, modifying the central oxalamide linker itself, perhaps by introducing chirality or varying its length and flexibility, could lead to the formation of supramolecular architectures with unique topologies and recognition properties. The synthesis of derivatives with different substituents, such as in N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, demonstrates the feasibility of creating more complex structures based on the oxalamide core. nih.govchemicalbook.com

A systematic study correlating the structural modifications with the resulting properties will be crucial. This would involve a synergistic approach combining organic synthesis, detailed characterization, and computational modeling to establish clear structure-property relationships, enabling the a priori design of derivatives with desired functionalities.

| Potential Modification Site | Functional Group Example | Anticipated Effect on Properties |

| Pyridine Ring (positions 2, 3, 5, 6) | -OCH3, -N(CH3)2 (electron-donating) | Enhanced electron density, altered coordination affinity, potential for red-shifted luminescence |

| Pyridine Ring (positions 2, 3, 5, 6) | -NO2, -CN (electron-withdrawing) | Reduced electron density, modified metal-ligand bond strength, potential for blue-shifted luminescence |

| Pyridine Ring (positions 2, 3, 5, 6) | Bulky alkyl or aryl groups | Increased steric hindrance, control over crystal packing and network dimensionality |

| Oxalamide Backbone | Chiral substituents on the nitrogen atoms | Introduction of chirality for enantioselective recognition or catalysis |

Expanding the Scope of Metal Coordination and Multicomponent Assembly

The coordination chemistry of this compound is a rich field with significant room for exploration. The presence of two distinct coordination sites—the pyridyl nitrogen atoms and the oxalamide oxygen/nitrogen atoms—allows for diverse binding modes. While the coordination with some transition metals is anticipated, a systematic investigation into its complexation with a broader range of metal ions, including alkali metals, alkaline earth metals, lanthanides, and actinides, is a key future direction.

The coordination with lanthanide ions, for example, could yield materials with interesting magnetic and luminescent properties. science.gov The oxalamide group can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. This is a well-known mechanism for creating highly luminescent materials for applications in lighting, displays, and biomedical imaging.

Furthermore, the use of this compound in multicomponent assembly is a promising avenue for creating complex, hierarchical structures. By combining this ligand with other organic linkers of different geometries and functionalities, and a variety of metal ions or clusters, it will be possible to construct sophisticated metal-organic frameworks (MOFs) and coordination polymers with tailored pore sizes and chemical environments. These materials could feature multiple functionalities, such as Lewis acidic sites from the metal centers and hydrogen-bonding sites from the oxalamide groups, making them suitable for applications in heterogeneous catalysis and selective guest recognition.

Deeper Computational Insight into Reaction Mechanisms and Interaction Dynamics

Computational chemistry is a powerful tool for gaining deeper insight into the behavior of molecular and supramolecular systems. In the context of this compound, future research will greatly benefit from advanced computational studies to complement experimental work.

Density Functional Theory (DFT) calculations can be employed to predict the stable conformations of the ligand and its derivatives, as well as the geometries of its metal complexes. These calculations can also provide valuable information on the electronic structure, molecular orbitals, and non-covalent interactions that govern self-assembly and guest binding. By calculating the interaction energies between the ligand and various metal ions or guest molecules, it is possible to predict binding selectivities and guide the design of new functional materials.

Molecular dynamics (MD) simulations will be crucial for understanding the dynamic behavior of supramolecular assemblies involving this compound. MD simulations can model the motion of atoms and molecules over time, providing insights into the mechanisms of self-assembly, the stability of different architectures, and the diffusion of guest molecules within porous frameworks. These simulations can help to bridge the gap between the static picture provided by crystallography and the dynamic nature of these systems in the real world.

Exploration of New Applications in Advanced Materials Science

The unique structural and chemical features of this compound and its derivatives make them promising candidates for a wide range of applications in advanced materials science. While some potential applications have been alluded to, a focused effort to explore and develop these is a key future direction.

One of the most promising areas is the development of porous materials for gas sorption and separation. researchgate.netberkeley.edu By incorporating this compound into MOFs, it may be possible to create materials with high selectivity for gases like carbon dioxide, which is crucial for carbon capture and utilization technologies. The hydrogen-bonding capabilities of the oxalamide group could enhance the interaction with specific gas molecules, leading to improved separation performance.

Another exciting avenue is the development of luminescent materials for sensing applications. The fluorescence of pyridyl-containing compounds can be sensitive to the presence of certain metal ions, anions, or small molecules. By designing derivatives of this compound whose luminescence is quenched or enhanced upon binding to a specific analyte, it will be possible to create highly selective and sensitive chemical sensors.

Furthermore, the ability of this class of compounds to form ordered, crystalline materials makes them interesting for applications in non-linear optics and as functional thin films. The exploration of their use in electronic devices, as catalysts, and in drug delivery systems also represents fertile ground for future research.

Q & A

Q. Optimization Strategies :

- Temperature Control : Higher temperatures (120–150°C) enhance crystallinity but risk decomposition.

- pH Adjustment : Mildly acidic conditions stabilize protonated pyridinium groups for hydrogen bonding.

- Solvent Selection : Aqueous or mixed solvents (e.g., water/acetonitrile) improve solubility of ionic intermediates.

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 120°C | Maximizes crystallinity |

| Reaction Time | 72 hours | Ensures complete ligand coordination |

| Solvent System | Water/Acetonitrile (3:1) | Balances solubility and stability |

How is X-ray crystallography employed to determine the molecular structure and hydrogen-bonding interactions of this compound?

Basic Research Question

X-ray crystallography is critical for resolving the compound’s 3D architecture. Methodological steps include:

- Data Collection : Single-crystal diffraction at 293 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Using SHELXL for small-molecule refinement, achieving R factors < 0.05 .

- Hydrogen Bond Analysis : Identifying N–H⋯O interactions between pyridinium groups and POM oxygen atoms (e.g., N⋯O distances: 2.85–3.10 Å) .

Q. Hydrogen Bond Parameters :

| Donor–Acceptor | Distance (Å) | Angle (°) | Source |

|---|---|---|---|

| N–H⋯O (Pyridinium→POM) | 2.85–3.10 | 150–165 | |

| N–H⋯O (Amide→POM) | 2.90–3.15 | 155–170 |

How do computational modeling and experimental data reconcile in predicting the hydrogen-bonding patterns of oxalamide derivatives in crystal engineering?

Advanced Research Question

Computational symmetry analysis (e.g., space group P1̄) predicts 2D β-networks, validated experimentally via:

- Overlay Comparisons : Mercury software aligns predicted and observed structures (RMSD < 0.2 Å) .

- Energy Minimization : Density Functional Theory (DFT) calculates hydrogen bond energies (−15 to −25 kJ/mol), consistent with experimental stability .

Q. Predicted vs. Experimental Data :

| Parameter | Predicted | Experimental | Deviation |

|---|---|---|---|

| N–H⋯O Distance (Å) | 2.80–3.00 | 2.85–3.10 | ±0.05 Å |

| Bond Angle (°) | 160–170 | 155–170 | ±5° |

| Layer Spacing (Å) | 3.6 | 3.5–4.0 | ±0.2 Å |

What role does this compound play in the design of functional materials, and how are its electronic properties characterized?

Advanced Research Question

The compound’s π-conjugated pyridinyl groups enable applications in conductive polymers or sensors. Characterization methods include:

- Cyclic Voltammetry : Measures redox potentials (e.g., E₁/2 = −0.45 V vs. Ag/AgCl) for electron-transfer studies.

- UV-Vis Spectroscopy : Identifies charge-transfer bands (λmax = 320–350 nm) linked to POM interactions .

Q. Electronic Properties Table :

| Property | Value | Technique |

|---|---|---|

| HOMO-LUMO Gap | 3.2 eV | DFT Calculation |

| Molar Absorptivity | 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ | UV-Vis Spectroscopy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.